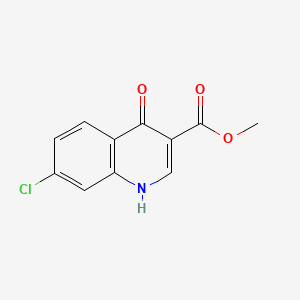

Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Description

Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by a chlorine substituent at position 7, a hydroxyl group at position 4, and a methyl ester moiety at position 2. These compounds are often intermediates in synthesizing bioactive molecules, including antimicrobial agents and histamine receptor antagonists .

Properties

IUPAC Name |

methyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-13-9-4-6(12)2-3-7(9)10(8)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMSLHBNAZRSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 7-chloro-4-quinolinone-3-carboxylate.

Reduction: 7-chloro-4-hydroxyquinoline-3-carbinol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. It has been identified as a scaffold for the development of:

- Antimicrobial Agents : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.

- Antiviral Compounds : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further investigation in treating viral infections .

Immunomodulators

The compound has been utilized in the synthesis of aminoacyl indazole immunomodulators, which are designed to treat autoimmune diseases. These immunomodulators work by inhibiting blood coagulation factor FXIIa, thus regulating immune cell chemotaxis and potentially treating thrombus formation and autoimmune disorders .

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of methyl 7-chloro-4-hydroxyquinoline-3-carboxylate against various pathogens. Results indicate that modifications to the quinoline structure can enhance its antibacterial properties, suggesting that this compound could be further developed into effective antimicrobial agents.

Antiviral Activity

Research exploring the antiviral potential of this compound has shown promising results against specific viral strains. The mechanism of action appears to involve interference with viral replication processes, although further studies are necessary to elucidate these pathways fully.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the effectiveness of methyl 7-chloro-4-hydroxyquinoline-3-carboxylate against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Immunomodulatory Effects

In another investigation, researchers synthesized derivatives of methyl 7-chloro-4-hydroxyquinoline-3-carboxylate as part of a series aimed at modulating immune responses in autoimmune diseases. The derivatives showed promise in preclinical models by effectively reducing inflammatory markers and improving clinical outcomes in treated subjects.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, it can bind to metal ions, affecting metalloprotein functions .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural analogs differ in ester groups (methyl vs. ethyl), substituent positions, and additional functional groups. These variations significantly influence physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Biological Activity

Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate (MCHQ) is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of MCHQ, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

MCHQ has the molecular formula and is characterized by the presence of a chloro group and a methoxy group, which contribute to its biological activity. The compound's structure can be represented as follows:

The biological activity of MCHQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : MCHQ can inhibit specific enzymes by binding to their active sites, disrupting essential biological pathways. This inhibition can lead to antimicrobial or anticancer effects .

- Antimicrobial Activity : Studies have shown that MCHQ demonstrates significant antimicrobial properties against a range of bacterial strains, including resistant strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

- Anticancer Effects : MCHQ has been reported to exhibit cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .

Antimicrobial Activity

The antimicrobial efficacy of MCHQ has been evaluated against several pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of MCHQ against various cancer cell lines, as shown in Table 2.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of MCHQ against multi-drug resistant Staphylococcus aureus. The compound was found to significantly reduce bacterial viability at concentrations as low as 16 µg/mL, showcasing its potential as an effective antimicrobial agent in treating resistant infections .

Case Study 2: Anticancer Potential

In another study, MCHQ was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited strong activity against MCF-7 cells with an IC50 value of 20.1 µM. The mechanism was linked to ROS production, which induced apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

MCHQ is part of a broader class of quinoline derivatives known for their biological activities. A comparison with similar compounds is presented in Table 3.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 7-chloro-4-hydroxyquinoline-2-carboxylic acid | Antimicrobial, anticancer | Lacks methoxy group |

| Methyl 4-hydroxyquinoline-2-carboxylate | Antimicrobial | Different substitution pattern |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Antimicrobial | Variation in alkyl chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.